2-(3-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
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Overview
Description
2-(3-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which is a phenyl ring attached to an ethylamine chain. The addition of a fluorine atom on the phenyl ring and a methylamino group on the ethyl chain gives this compound unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a reductive amination reaction with methylamine to form 2-(3-fluorophenyl)-2-(methylamino)ethanol.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process would include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors may be used.
Purification Steps: The crude product would undergo purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces different amines or alcohols.
Substitution: Produces substituted phenethylamines.
Scientific Research Applications
2-(3-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenylethylamine: A simple phenethylamine without the fluorine and methylamino substitutions.
3-fluoroamphetamine: A compound with a similar structure but different functional groups.
2-(3-chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride: A compound with a chlorine atom instead of fluorine.
Uniqueness
2-(3-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to the presence of both the fluorine atom and the methylamino group, which confer specific chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
2703774-53-0 |
---|---|
Molecular Formula |
C9H13ClFNO |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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